molecular formula C14H16ClN3O B1673073 JNJ-7777120 CAS No. 459168-41-3

JNJ-7777120

Número de catálogo: B1673073
Número CAS: 459168-41-3
Peso molecular: 277.75 g/mol
Clave InChI: HUQJRYMLJBBEDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JNJ-7777120 es un compuesto sintético desarrollado por Johnson & Johnson Pharmaceutical Research & Development. Actúa como un antagonista potente y selectivo del receptor H4 de la histamina. Este compuesto ha demostrado efectos antiinflamatorios significativos y se ha demostrado que es superior a los antihistamínicos tradicionales en el tratamiento del prurito (picazón) .

Métodos De Preparación

La síntesis de JNJ-7777120 implica el acoplamiento del ácido 5-cloroindol-2-carboxílico con 4-metilpiperazina. Esta reacción se lleva a cabo típicamente en presencia de reactivos de acoplamiento como 2-(1H-7-azabenzotriazol-1-il)-1,1,3,3-tetrametil uronio hexafluorofosfato metanaminium (HATU), 1-hidroxi-7-azabenzotriazol (HOAT) y N,N-diisopropiletilamina (DIPEA) en N,N-dimetilformamida (DMF) . Los métodos de producción industrial para this compound no se han documentado ampliamente, pero la ruta sintética descrita es eficiente y produce un producto de alta pureza.

Análisis De Reacciones Químicas

JNJ-7777120 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como las unidades indol y piperazina. Los reactivos comunes utilizados en estas reacciones incluyen varios nucleófilos y electrófilos. Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original con modificaciones en los anillos indol o piperazina .

Aplicaciones Científicas De Investigación

Inflammatory Diseases

  • Asthma : In murine models of asthma, JNJ-7777120 significantly reduced inflammatory markers. Administration of the compound resulted in decreased eosinophil infiltration in bronchoalveolar lavage fluids and reduced serum concentrations of anti-ovalbumin IgE . The compound's effects were more pronounced when administered during the provocation phase rather than sensitization .
  • Dermatitis : this compound demonstrated antipruritic effects in models of contact dermatitis, where it reduced symptoms associated with skin inflammation . In a study involving croton oil-induced ear inflammation in mice, this compound inhibited polymorphonuclear leukocyte infiltration in a dose-dependent manner .
  • Ischemic Injury : Chronic administration of this compound post-ischemia reduced brain damage and improved neurological outcomes in animal models, suggesting its potential for neuroprotective applications .

Neurological Disorders

Research indicates that this compound may influence glutamatergic signaling, which is critical in mood regulation and depression. In a mild stress model with rats, treatment with this compound increased locomotor activity and reduced immobility time in forced swimming tests, suggesting antidepressant-like effects . The compound also enhanced gene expression related to glutamate transporters, indicating a possible mechanism for its effects on mood disorders .

Efficacy Data

The efficacy of this compound across various studies can be summarized as follows:

Condition Model Used Key Findings
AsthmaMurine modelReduced eosinophil infiltration and IgE levels
Contact DermatitisMurine modelsAntipruritic effects observed
Ischemic Brain InjuryChronic treatment post-ischemiaReduced brain damage and improved neurological function
DepressionMild stress rat modelIncreased locomotor activity; decreased immobility time

Clinical Implications

While this compound has shown promise in preclinical studies, further clinical trials are necessary to evaluate its safety and efficacy in humans. The compound's ability to selectively target the H4 receptor positions it as a potential candidate for treating various allergic and inflammatory conditions, as well as mood disorders.

Mecanismo De Acción

JNJ-7777120 ejerce sus efectos antagonizando selectivamente el receptor H4 de la histamina. Este receptor participa en la mediación de las respuestas inflamatorias e inmunitarias. Al bloquear el receptor H4 de la histamina, this compound inhibe la migración de mastocitos y neutrófilos, reduciendo así la inflamación y el prurito .

Comparación Con Compuestos Similares

Compuestos similares a JNJ-7777120 incluyen JNJ-39758979 y toreforant. Ambos compuestos también son antagonistas selectivos del receptor H4 de la histamina y han mostrado actividades antiinflamatorias y antipruriginosas. This compound es único en su estructura química específica, que incluye una unidad de 5-cloroindol y un grupo de 4-metilpiperazina . Esta singularidad estructural contribuye a su perfil farmacológico específico y su eficacia en ciertas aplicaciones terapéuticas.

Actividad Biológica

JNJ-7777120 is a selective antagonist of the histamine H4 receptor (H4R), which has garnered attention due to its potential therapeutic applications in treating various inflammatory conditions. This compound has shown significant biological activity, particularly in models of asthma, dermatitis, and other inflammatory diseases. Below is a detailed examination of its biological activity, supported by data tables and case studies.

  • Chemical Name : 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine
  • Molecular Formula : C14H16ClN3O
  • Purity : ≥98%
  • Affinity : Ki = 4.5 nM for H4R
  • Selectivity : >1000-fold for H4R over other histamine receptors .

This compound acts primarily by antagonizing the H4 receptor, which is predominantly expressed in immune cells and plays a crucial role in mediating inflammatory responses. The compound has demonstrated the ability to inhibit chemotaxis of eosinophils and mast cells, key players in allergic responses and asthma .

In Vitro Studies

This compound has been evaluated in various in vitro settings, demonstrating its potent antagonistic effects:

  • Eosinophil Chemotaxis : Inhibition with an IC50 of 86 nM for human eosinophils and 40 nM for murine bone marrow mast cells .
  • Histamine Inhibition : It showed functional antagonistic activity in cellular assays, evidenced by a pA2 value of 8.1 .

In Vivo Studies

Numerous animal models have been utilized to assess the efficacy of this compound:

  • Asthma Models :
    • In a murine model sensitized with ovalbumin, this compound significantly reduced serum IgE levels and inflammatory infiltrates in lung tissues. The compound's administration during provocation led to a 75% reduction in eosinophil counts compared to controls .
  • Dermatitis Models :
    • In models of contact dermatitis induced by haptens (TDI or DNCB), this compound exhibited antipruritic effects, reducing itch responses effectively .
  • Ischemic Stroke Models :
    • Chronic administration (1 mg/kg, i.p., twice daily for 7 days) in a rat model of focal ischemia showed that this compound reduced neurological deficits and ischemic damage while decreasing pro-inflammatory cytokines like IL-1β and TNF-α .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study TypeModel DescriptionKey Findings
In VitroEosinophil ChemotaxisIC50 = 86 nM (human); IC50 = 40 nM (murine)
In VivoOvalbumin-induced asthmaReduced IgE levels; 75% reduction in eosinophils
In VivoContact DermatitisSignificant antipruritic effects
In VivoFocal IschemiaReduced ischemic damage; decreased IL-1β and TNF-α

Case Study 1: Asthma Induction

In a study where asthma was induced via ovalbumin sensitization, this compound was administered at different stages. Results indicated that the timing of administration influenced its efficacy; application during provocation was more effective than during sensitization .

Case Study 2: Neuroprotection

Chronic treatment with this compound post-focal ischemia demonstrated neuroprotective effects, including reduced microglial activation and improved neurological outcomes. These findings suggest that H4R antagonism may be beneficial in managing neuroinflammation following ischemic events .

Propiedades

IUPAC Name

(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQJRYMLJBBEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963461
Record name (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459168-41-3
Record name (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459168-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459168413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ7777120
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name JNJ-7777120
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1AU2V37X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5-chloroindole-2-carboxylic acid (0.234 g), HATU (0.569 g), HOAT (0.203 g) and N,N-diisopropylethylamine (0.191 mL) in DMF (0.6 mL) was treated with N-methylpiperazine (0.1 mL) stirred at ambient temperature for 48 h then concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with 1 M hydrochloric acid, saturated sodium hydrogen carbonate solution and then brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified via silica gel chromatography (3-10% 2 M ammonia in methanol/dichloromethane) to give the title compound (0.18 g). 1H NMR (400 MHz, CDCl3): δ 9.60 (br s, 1H), 7.65 (d, J=1.5 Hz, 1H), 7.40 (d, J=8.6 Hz, 1H), 7.29 (d, J=2.0 Hz, 1H), 7.26 (d, 1.8 Hz, 1H), 6.76 (d, J=1.5 Hz, 1H), 4.0 (br m, 4H), 2.56 (t, J=5.1 Hz, 4H), 2.41 (s, 3H). Analysis: Calc'd for C14H16ClN3O; C, 60.54; H, 5.81; N, 15.13; Found: C, 59.99; H, 5.94; N, 18.87.
Quantity
0.234 g
Type
reactant
Reaction Step One
Name
Quantity
0.569 g
Type
reactant
Reaction Step One
Name
Quantity
0.203 g
Type
reactant
Reaction Step One
Quantity
0.191 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-7777120
Reactant of Route 2
Reactant of Route 2
JNJ-7777120
Reactant of Route 3
Reactant of Route 3
JNJ-7777120
Reactant of Route 4
Reactant of Route 4
JNJ-7777120
Reactant of Route 5
Reactant of Route 5
JNJ-7777120
Reactant of Route 6
Reactant of Route 6
JNJ-7777120

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.